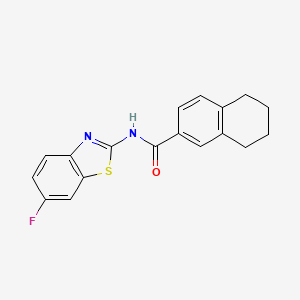

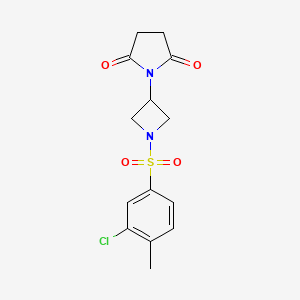

N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)thiophene-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Antimicrobial Activity

Compounds structurally related to N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)thiophene-2-carboxamide have been synthesized and evaluated for their antimicrobial properties. For instance, a series of related carboxamides showed potential as antimicrobial agents against a variety of bacterial and fungal strains, demonstrating the significance of such compounds in the development of new antimicrobial drugs (Desai, Dodiya, & Shihora, 2011).

Enzyme Inhibition

The search for novel inhibitors of critical enzymes has led to the investigation of compounds like N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)thiophene-2-carboxamide. A related compound, GDC-0834, was found to be a potent inhibitor of Bruton's tyrosine kinase (BTK), highlighting its potential in treating autoimmune diseases such as rheumatoid arthritis. The study on GDC-0834 provided insights into species differences in metabolism and helped refine drug development strategies (Liu et al., 2011).

Antinociceptive Activity

The antinociceptive (pain-relieving) properties of related N-substituted carboxamides have been explored, indicating the therapeutic potential of these compounds in pain management. This research contributes to the development of new analgesic drugs that could offer relief for patients suffering from chronic pain conditions (Shipilovskikh et al., 2020).

Anticancer Activity

In the realm of oncology, derivatives of thiophene carboxamides have been synthesized and evaluated for their anticancer activity. These studies aim to identify new compounds that can effectively target cancer cells, offering hope for advancements in cancer therapy. The structure-activity relationship analyses of these compounds help in understanding how modifications in their chemical structure affect their biological activity and potency against various cancer cell lines (Ravinaik et al., 2021).

Chemical Synthesis and Modifications

The chemical synthesis and modifications of thiophene carboxamides, including compounds similar to N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)thiophene-2-carboxamide, are crucial for expanding the library of compounds with potential therapeutic applications. Research in this area focuses on developing new synthetic methodologies and understanding the chemical properties of these compounds, which could lead to the discovery of novel drugs with improved efficacy and safety profiles (Ahmed, 2007).

作用機序

Target of Action

The primary target of N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-carboxamide is activated factor X (FXa) in the coagulation cascade . FXa plays a crucial role in the blood coagulation process, where it catalyzes the conversion of prothrombin to thrombin .

Mode of Action

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-carboxamide: acts as a direct inhibitor of FXa . It binds to the active site of FXa, resulting in a rapid onset of inhibition . This interaction inhibits both free and prothrombinase-bound FXa activity, thereby reducing thrombin generation .

Biochemical Pathways

By inhibiting FXa, N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-carboxamide affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot . The inhibition of FXa reduces the generation of thrombin, a key enzyme in the coagulation cascade that converts fibrinogen to fibrin, the main component of blood clots . This results in an overall antithrombotic effect .

Pharmacokinetics

The pharmacokinetic properties of N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-carboxamide include good bioavailability, low clearance, and a small volume of distribution . These properties contribute to its effective bioavailability. The compound is eliminated through various pathways, including renal excretion, metabolism, and biliary/intestinal excretion .

Result of Action

The molecular and cellular effects of N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-carboxamide ’s action include a reduction in thrombin generation and, consequently, a decrease in the formation of fibrin . This leads to a dose-dependent antithrombotic efficacy, as demonstrated in pre-clinical studies .

特性

IUPAC Name |

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2S/c1-12-11-13(18-17(21)15-5-4-10-22-15)7-8-14(12)19-9-3-2-6-16(19)20/h4-5,7-8,10-11H,2-3,6,9H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNEJLOUGTZDVQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C2=CC=CS2)N3CCCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3,4-dimethoxyphenyl)methanone](/img/structure/B2680998.png)

![2-isopropyl-5-[(3-nitrobenzyl)thio]imidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2681000.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(2,4-dimethylphenyl)acetamide](/img/structure/B2681003.png)

![1-(3-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-3-oxopropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2681004.png)

![1H-imidazo[4,5-c]pyridine, 2-methyl-, dihydrochloride](/img/structure/B2681006.png)

![3-{[4-(4-Methylpiperidin-1-yl)phenyl]carbamoyl}propanoic acid](/img/structure/B2681009.png)

![N-(3-methoxyphenyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2681010.png)

![Methyl 3-(5-{[(4-methoxybenzoyl)oxy]methyl}-2-furyl)-2-thiophenecarboxylate](/img/structure/B2681011.png)

![1-(4-bromophenyl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2681012.png)

![N-(1-{3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-6-cyclopropyl-N-methylpyrimidin-4-amine](/img/structure/B2681014.png)